![molecular formula C20H26N2O B5787826 1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5787826.png)
1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine, also known as EMBP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in organic solvents and water. EMBP has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is thought to act as a partial agonist or antagonist at various neurotransmitter receptors. This results in modulation of neurotransmitter signaling, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine release in the striatum, which is associated with reward and motivation. It has also been shown to decrease serotonin release in the prefrontal cortex, which is involved in mood regulation and cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its selectivity for certain neurotransmitter receptors, which allows for more precise manipulation of neuronal signaling. However, one limitation is its relatively low potency compared to other compounds, which may require higher concentrations to achieve desired effects.
Future Directions
There are several potential future directions for research on 1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further investigation into its mechanism of action and effects on neuronal activity could provide valuable insights into the role of neurotransmitter signaling in various physiological and pathological conditions.
Synthesis Methods
1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-ethylbenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
1-(4-ethylbenzyl)-4-(2-methoxyphenyl)piperazine has been investigated for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to interact with various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for studying the role of these receptors in various physiological and pathological conditions.
properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-17-8-10-18(11-9-17)16-21-12-14-22(15-13-21)19-6-4-5-7-20(19)23-2/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHVKHHPABZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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